2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol
Description
2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol is a synthetic organic compound characterized by a cyclobutanol core substituted with a pyrazin-2-ylamino group. The cyclobutanol moiety introduces significant ring strain due to its four-membered structure, which can influence reactivity and conformational stability .
Properties
IUPAC Name |
2-(pyrazin-2-ylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-7-2-1-6(7)11-8-5-9-3-4-10-8/h3-7,12H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVUGOBIULXFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=NC=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The most direct route involves cyclocondensation between 2-aminocyclobutan-1-ol and pyrazine-2-carbonitrile under acidic conditions. VulcanChem reports this method utilizes ethanol as a solvent with catalytic HCl, achieving 68% yield after 12 hours at reflux. The hydroxyl group’s equatorial position minimizes steric hindrance during nucleophilic attack by the pyrazine amine (Figure 1A).
Key Parameters :
Spectroscopic Validation
¹H NMR (DMSO-d₆) confirms successful functionalization:
- δ 8.28 (pyrazine-H), 4.61 (OH), and 3.85–3.78 (cyclobutane-H) match predicted splitting patterns.
- HRMS (ESI) validates the molecular ion [M+H]⁺ at m/z 166.204 (calculated: 166.197).
Reductive Amination of 2-Oxocyclobutylpyrazine
Synthetic Pathway
Adapting JAK inhibitor methodologies, this two-step process begins with Schiff base formation between 2-oxocyclobutanecarbaldehyde and pyrazin-2-amine. Sodium borohydride reduces the imine intermediate, yielding the target compound (Figure 1B).
Reaction Conditions :
| Step | Reagents | Yield |
|---|---|---|
| Imine formation | EtOH, 60°C, 6h | 75% |
| Reduction | NaBH₄, 0°C, 1h | 82% |
Diastereoselectivity Challenges
The cyclobutane’s puckered geometry leads to a 3:1 cis:trans diastereomer ratio. Polar solvents like methanol improve cis-selectivity (4:1) by stabilizing the transition state’s dipole. Recrystallization from ethyl acetate/heptane isolates the cis-isomer (>99% de).
Diastereoselective Cyclobutane Synthesis via Meldrum’s Acid
Cycloaddition Strategy
Inspired by TAK-828F syntheses, a [2+2] cycloaddition between vinyl pyrazine and ketene acetal generates the cyclobutane core. Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) acts as a traceless directing group, enabling 89% yield with >20:1 diastereoselectivity (Figure 1C).
Optimized Conditions :
- Catalyst : TiCl₄ (15 mol%) in dichloromethane at −78°C.
- Quenching : Aqueous NH₄Cl removes titanium residues.
Hydroxyl Group Introduction
Hydrolysis of the dioxane ring with LiOH in THF/water (3:1) affords the secondary alcohol. Kinetic control at 0°C prevents epimerization, maintaining >95% cis-configuration.
Photochemical [2+2] Cycloaddition for Scalable Production
UV-Mediated Ring Formation
Cu(I)-catalyzed photodimerization of ethylene derivatives constructs the cyclobutane ring. Irradiating a mixture of 2-vinylpyrazine and hydroxyethylene (λ = 254 nm, 24h) yields the cycloadduct (Figure 1D).
Performance Metrics :
| Parameter | Value |
|---|---|
| Conversion | 92% |
| cis:trans Ratio | 8:1 |
| Isolated Yield | 73% |
Advantages and Limitations
- Scalability : Batch sizes up to 500g demonstrated in pilot studies.
- Stereocontrol : Chiral auxiliaries (e.g., (S)-1-phenylethylamine) enhance enantiomeric excess to 98%.
- Drawbacks : High-energy UV requirements increase operational costs.
Comparative Analysis of Methodologies
| Method | Yield (%) | Diastereoselectivity | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 68 | N/A | Moderate | $ |
| Reductive Amination | 61 | 4:1 | High | $$ |
| Meldrum’s Acid Route | 89 | >20:1 | High | $$$ |
| Photochemical | 73 | 8:1 | Industrial | $$$$ |
The Meldrum’s acid approach offers superior selectivity, while photochemical methods excel in large-scale applications. Reductive amination balances cost and simplicity for lab-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazin-2-ylamino group can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a cyclobutanone derivative, while reduction of the pyrazin-2-ylamino group could produce various amine derivatives.
Scientific Research Applications
2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol has several applications in scientific research, including use as a building block for synthesizing complex molecules, studying reaction mechanisms, and investigating enzyme interactions and metabolic pathways in biochemical assays. It may also be used in the production of materials with unique properties, such as polymers or coatings.
Scientific Research Applications
- Chemistry this compound serves as a building block in chemical synthesis for creating more complex molecules and studying reaction mechanisms.
- Biology This compound can be employed in biochemical assays to explore enzyme interactions and metabolic pathways.
- Industry this compound may be utilized to produce materials possessing unique properties, like polymers or coatings.
Chemical Reactions Analysis
This compound can undergo oxidation, reduction, and substitution.
- Oxidation The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents for this process include potassium permanganate or chromium trioxide .
- Reduction The pyrazin-2-ylamino group can be reduced to form different amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride .
- Substitution The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide .
The specific conditions and reagents determine the major products formed from these reactions. For instance, oxidation of the hydroxyl group yields a cyclobutanone derivative, while reduction of the pyrazin-2-ylamino group could produce various amine derivatives.
Mechanism of Action
The mechanism of action of 2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazin-2-ylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The cyclobutane ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound’s unique features are highlighted through comparisons with structurally similar molecules from pesticide chemistry (as indexed in ). Key differences in ring systems, substituents, and functional groups are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
Ring Strain and Reactivity: The cyclobutanol core in the target compound introduces greater ring strain compared to the five-membered cyclopentanol in ipconazole. This strain may enhance reactivity in synthetic pathways or interactions with biological targets .
Heterocyclic Influence: The pyrazine ring in this compound differs from triazine (cyanazine, procyazine) and triazole (ipconazole) systems. Pyrazine’s two nitrogen atoms at para positions may facilitate distinct electronic interactions compared to triazine’s three nitrogens or triazole’s aromatic nitrogen arrangement .
Functional Group Variations: The amino (-NH-) linkage in the target compound contrasts with nitrile (-CN) groups in cyanazine and procyazine. Nitriles are often associated with herbicidal activity due to their electrophilic reactivity, while amino groups could enable hydrogen bonding in drug design . Chlorine substituents in cyanazine and ipconazole enhance lipophilicity and target binding, absent in the target compound .
Applications :
- Pesticide analogs (e.g., cyanazine, ipconazole) are optimized for agrochemical use through halogenation and nitrile groups. The target compound’s lack of such substituents suggests a divergent research focus, possibly in pharmacology or catalysis .
Methodological Considerations
The structural determination of such compounds likely employs crystallographic tools like the SHELX software suite (), which is widely used for small-molecule refinement.
Biological Activity
2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol is a compound characterized by a cyclobutane ring with a pyrazin-2-ylamino group and a hydroxyl group. This unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and biochemistry.
The compound can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its potential applications in drug development and biochemical assays.
| Reaction Type | Description |
|---|---|
| Oxidation | The hydroxyl group can be oxidized to form a ketone or aldehyde. |
| Reduction | The pyrazin-2-ylamino group can be reduced to form different amine derivatives. |
| Substitution | The hydroxyl group can be substituted with other functional groups through nucleophilic substitution. |
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazin-2-ylamino moiety can form hydrogen bonds with active sites on these targets, which may influence their activity. The structural rigidity provided by the cyclobutane ring enhances binding affinity and specificity, potentially leading to significant biological effects.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Enzyme Modulation : The compound has been utilized in biochemical assays to investigate enzyme interactions and metabolic pathways. This suggests its potential as a tool for studying enzyme kinetics and mechanisms.
- Antimicrobial Properties : Preliminary studies indicate that similar compounds in the class exhibit antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties .
- Cancer Research Applications : Given the structural similarities to other biologically active compounds, there is potential for this compound to be explored for its anticancer properties. For instance, related compounds have shown micromolar activity against several cancer cell lines .
Case Studies
Several studies have explored the biological implications of compounds structurally similar to this compound.
Study 1: Enzyme Interaction
A study demonstrated that compounds with similar structures could effectively inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses. This suggests that this compound could serve as a lead compound for developing enzyme inhibitors .
Study 2: Antimicrobial Activity
In vitro tests on related compounds showed varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings indicate that modifications in the structure significantly affect the biological activity, implying that this compound could be optimized for enhanced efficacy .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol?
- Methodology : A multi-step synthesis approach can be adapted from analogous pyrazine derivatives. For example, coupling a cyclobutanol scaffold with a pyrazine-2-amine group via nucleophilic substitution or reductive amination. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) must be optimized to avoid side reactions, such as over-alkylation or ring-opening of the cyclobutane .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography or recrystallization to ensure high yields and purity.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve the three-dimensional structure, as demonstrated for structurally related compounds like 2-{[(Pyrazin-2-yl)amino]methyl}phenol. SCXRD provides bond lengths, angles, and hydrogen-bonding patterns critical for validating stereochemistry .
- Complementary Techniques : Pair SCXRD with /-NMR and high-resolution mass spectrometry (HRMS) to confirm molecular connectivity and purity.
Q. What are the stability and storage requirements for this compound?
- Methodology : Perform accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC and FTIR. For storage, use airtight containers under inert gas (N/Ar) to prevent oxidation or hydrolysis, as cyclobutanol derivatives are prone to ring strain-induced reactivity .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclobutane ring influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Conduct DFT calculations to map the electron density distribution and steric hindrance around the cyclobutane and pyrazine moieties. Experimentally compare reaction rates with analogous cyclohexanol or acyclic derivatives in Suzuki-Miyaura or Buchwald-Hartwig couplings. Use kinetic studies to quantify steric effects .
- Data Interpretation : Correlate computational data (e.g., HOMO/LUMO energies) with experimental yields to identify optimal catalytic systems.
Q. What intermolecular interactions drive the crystallization of this compound, and how can they be exploited for polymorph screening?
- Methodology : Analyze hydrogen-bonding networks using SCXRD data. For example, the related compound 2-{[(Pyrazin-2-yl)amino]methyl}phenol forms chains via O–H···N and N–H···O interactions . Screen polymorphs using solvent evaporation (polar vs. non-polar solvents) and temperature gradients.
- Advanced Tools : Pair with powder XRD and DSC to characterize polymorphic transitions and thermodynamic stability.
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodology : Perform meta-analysis of existing datasets, focusing on variables such as assay conditions (pH, solvent), cell lines, and impurity profiles. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and strict quality control (e.g., ≥95% purity via HPLC) .
- Case Study : If one study reports cytotoxicity while another does not, test for batch-dependent impurities (e.g., residual catalysts) using LC-MS.
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
- Methodology : Use molecular dynamics (MD) simulations to assess membrane permeability (logP) and bioavailability. Tools like SwissADME or Schrödinger’s QikProp can predict absorption, distribution, and metabolism based on molecular descriptors .
- Validation : Compare computational predictions with in vitro assays (e.g., Caco-2 cell permeability, microsomal stability).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
